3-Methoxyphenylacetic acid
Overview
Description
m-Methoxyphenylacetic acid, also known as 3-methoxyphenylacetic acid, is an organic compound with the chemical formula C₉H₁₀O₃. It is characterized by a methoxy group (-OCH₃) attached to the meta position of the phenyl ring and a carboxylic acid group (-COOH) attached to the acetic acid moiety. This compound is known for its presence in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
3-Methoxyphenylacetic acid (3-MOPAA) is primarily targeted towards plant cells, specifically tobacco leaves . It is produced by the fungus Rhizoctonia solani AG-3 TB , which is known to cause serious harm to the quality and yield of tobacco .
Mode of Action
The mode of action of 3-MOPAA involves causing necrosis in tobacco leaves . Necrosis is a form of cell injury which results in the premature death of cells in living tissue. 3-MOPAA is a derivative of phenylacetic acid (PAA), and it is believed to be produced by specific enzymes, such as hydroxylase or methylase, in the presence of PAA .
Biochemical Pathways
It is known that the compound causes necrosis in tobacco leaves , suggesting that it interferes with normal cellular functions and processes
Result of Action
The primary result of the action of 3-MOPAA is the induction of necrosis in tobacco leaves . This leads to tissue damage and can significantly affect the quality and yield of the tobacco crop .
Action Environment
The action of 3-MOPAA is influenced by environmental factors such as the presence of the Rhizoctonia solani AG-3 TB fungus . The production of 3-MOPAA by this fungus suggests that the compound’s action, efficacy, and stability may be affected by factors that influence the growth and activity of the fungus, such as temperature, moisture, and nutrient availability.
Biochemical Analysis
Biochemical Properties
3-Methoxyphenylacetic acid interacts with various enzymes and proteins. It is a derivative of phenylacetic acid (PAA), which should be produced by specific enzymes, such as hydroxylase or methylase, in the presence of PAA .
Cellular Effects
This compound has been shown to cause necrosis in tobacco leaves . It is also known to cause the chlorosis of leaves at 24 hours post-inoculation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. As a derivative of phenylacetic acid, it is produced by enzymes such as hydroxylase or methylase .
Temporal Effects in Laboratory Settings
It is known that this compound can cause necrosis in tobacco leaves .
Metabolic Pathways
This compound is involved in the metabolic pathways of phenylacetic acid. It is a derivative of phenylacetic acid and is produced by specific enzymes, such as hydroxylase or methylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing m-methoxyphenylacetic acid involves the oxidation of 3-methoxybenzyl alcohol using sodium chlorite (NaClO₂) catalyzed by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and sodium hypochlorite (NaOCl). The reaction is carried out in acetonitrile and sodium phosphate buffer at 35°C .
Industrial Production Methods: In industrial settings, m-methoxyphenylacetic acid can be produced by the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid at elevated temperatures (90-150°C). The reaction mixture is then neutralized, decolorized, and acidified to precipitate the product .
Types of Reactions:
Oxidation: m-Methoxyphenylacetic acid can undergo oxidative decarboxylation to form 3-methoxybenzyl radical.
Reduction: It can be reduced to 3-methoxyphenylethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, TEMPO, sodium hypochlorite.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3-Methoxybenzyl radical.
Reduction: 3-Methoxyphenylethanol.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
m-Methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, coatings, and other organic materials.
Comparison with Similar Compounds
4-Methoxyphenylacetic acid: Similar structure but with the methoxy group at the para position.
2-Methoxyphenylacetic acid: Methoxy group at the ortho position.
Phenylacetic acid: Lacks the methoxy group.
Uniqueness: m-Methoxyphenylacetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The meta position of the methoxy group provides distinct chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGPZHPSIPPYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170865 | |
Record name | 3-Methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methoxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19919 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000534 [mmHg] | |
Record name | 3-Methoxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19919 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1798-09-0 | |
Record name | (3-Methoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25XLO0T6MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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